
(2R)-2-(2-Adamantyl)propan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-2-(2-Adamantyl)propan-1-ol is a chiral alcohol with a unique adamantyl group attached to the second carbon of the propanol chain. The adamantyl group, derived from adamantane, is a bulky, rigid, and highly symmetrical structure, which imparts unique physical and chemical properties to the compound. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-(2-Adamantyl)propan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with adamantane, which is commercially available.
Functionalization: Adamantane is first functionalized to introduce a reactive group, such as a bromine atom, at one of its bridgehead positions. This can be achieved through bromination using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator.
Grignard Reaction: The bromoadamantane is then subjected to a Grignard reaction with a suitable Grignard reagent, such as methylmagnesium bromide, to introduce the propyl group.
Chiral Resolution: The resulting racemic mixture of 2-(2-Adamantyl)propan-1-ol is resolved into its enantiomers using chiral chromatography or enzymatic resolution techniques.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Catalysts and automated systems are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions: (2R)-2-(2-Adamantyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in tetrahydrofuran.
Major Products Formed:
Oxidation: 2-(2-Adamantyl)propan-1-one, 2-(2-Adamantyl)propanoic acid.
Reduction: 2-(2-Adamantyl)propane.
Substitution: 2-(2-Adamantyl)propyl chloride, 2-(2-Adamantyl)propyl bromide.
科学研究应用
(2R)-2-(2-Adamantyl)propan-1-ol has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its rigid and bulky structure.
作用机制
The mechanism of action of (2R)-2-(2-Adamantyl)propan-1-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The adamantyl group can enhance the compound’s binding affinity and selectivity by providing steric hindrance and hydrophobic interactions. The exact pathways involved vary based on the biological context and the specific target.
相似化合物的比较
(2S)-2-(2-Adamantyl)propan-1-ol: The enantiomer of (2R)-2-(2-Adamantyl)propan-1-ol, with similar chemical properties but different biological activities.
2-(2-Adamantyl)ethanol: A related compound with a shorter carbon chain, exhibiting different reactivity and applications.
2-(2-Adamantyl)propan-2-ol: An isomer with the hydroxyl group on the second carbon, leading to distinct chemical behavior.
Uniqueness: this compound is unique due to its chiral nature and the presence of the adamantyl group, which imparts rigidity and bulkiness. This combination of features makes it valuable in asymmetric synthesis and as a scaffold for designing bioactive molecules.
属性
IUPAC Name |
(2R)-2-(2-adamantyl)propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O/c1-8(7-14)13-11-3-9-2-10(5-11)6-12(13)4-9/h8-14H,2-7H2,1H3/t8-,9?,10?,11?,12?,13?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNEOFCJCSFJASP-DDNJXNFVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1C2CC3CC(C2)CC1C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C1C2CC3CC(C2)CC1C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(7-(3,4-dimethoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-isopropylacetamide](/img/structure/B2392887.png)
![N-(butan-2-yl)-2-({2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2392888.png)


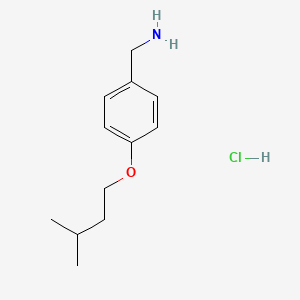
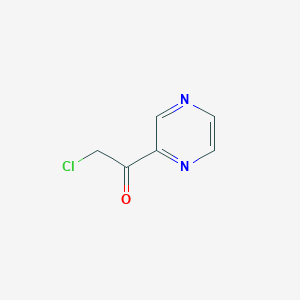
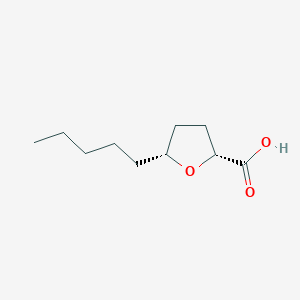
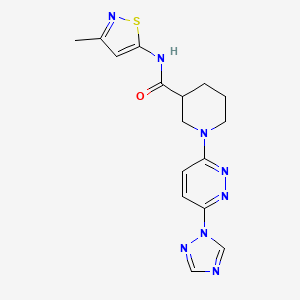
![2-Chloro-1-[3-fluoro-3-(hydroxymethyl)-4-phenylpyrrolidin-1-yl]ethanone](/img/structure/B2392903.png)
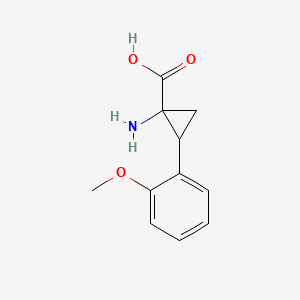
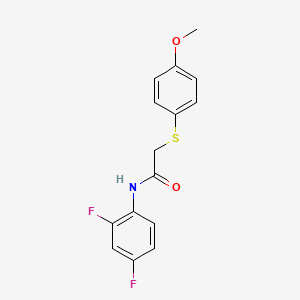
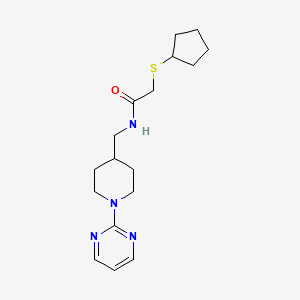
![1-(6-phenylpyrimidin-4-yl)-N-[2-(trifluoromethyl)phenyl]azetidine-3-carboxamide](/img/structure/B2392908.png)
![2-(4-(benzylsulfonyl)butanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2392909.png)
